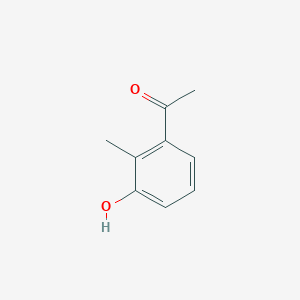

1-(3-Hydroxy-2-methylphenyl)ethanone

Übersicht

Beschreibung

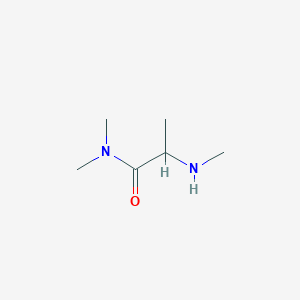

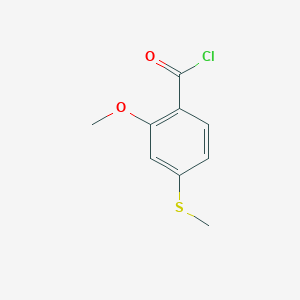

“1-(3-Hydroxy-2-methylphenyl)ethanone” is a chemical compound with the CAS Number: 69976-81-4 . It has a molecular weight of 150.18 and its IUPAC name is this compound . The InChI code for this compound is 1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H10O2 . This indicates that the compound consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 150.18 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen

Chiral Synthesis and Drug Intermediates

1-(3-Hydroxy-2-methylphenyl)ethanone serves as a valuable chiral building block for drug synthesis. Researchers have explored its use in creating enantiomerically pure compounds, especially when combined with other chiral reagents or catalysts. The resulting products can have applications in pharmaceuticals, agrochemicals, and fine chemicals .

Green Asymmetric Reductions

In recent years, there has been growing interest in green chemistry approaches. Researchers have employed this compound in green asymmetric reductions. For instance, the yeast Saccharomyces cerevisiae has been used as a biocatalyst, and natural deep eutectic solvents (NADES) have served as alternative solvents for these reactions. These green methods offer sustainable and environmentally friendly routes to chiral compounds .

Natural Product Isolation and Characterization

This compound has been identified in natural sources, such as endophytic fungi. Researchers isolate and characterize this compound from fermentation products. Understanding its role in natural systems can lead to insights into ecological interactions and potential bioactivities .

Flavor and Fragrance Industry

Due to its aromatic nature, this compound may find applications in the flavor and fragrance industry. It could contribute to the creation of pleasant scents or flavors in perfumes, cosmetics, and food products. However, further research is needed to explore its specific aroma characteristics and potential applications .

Organic Synthesis and Functional Group Transformations

Researchers have used this compound as a substrate in various organic transformations. These reactions include functional group modifications, such as acylation, alkylation, and reduction. By leveraging its reactivity, chemists can synthesize diverse compounds for various purposes .

Materials Science and Polymer Chemistry

While less explored, this compound’s structure suggests potential applications in materials science. Its aromatic ring and carbonyl group could participate in polymerization reactions or serve as building blocks for novel materials. Investigating its compatibility with other monomers and polymers may reveal interesting properties .

Eigenschaften

IUPAC Name |

1-(3-hydroxy-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGMOESHBYCGMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3150923.png)